(S)-(tetrahydro-2H-pyran-2-yl)methanamine
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Overview
Description
(S)-(tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine compound with the molecular formula C6H13NO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom.
Mechanism of Action
Target of Action
The primary target of [(2S)-Tetrahydropyran-2-yl]methanamine, also known as Methenamine, is the urinary tract, specifically the urinary tract bacteria . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .
Biochemical Pathways
The antibacterial activity of Methenamine depends on its conversion in the urine to formaldehyde . This conversion is facilitated by the acidic environment of the urine. The formaldehyde then interacts with the bacterial cells, leading to their death and thus preventing urinary tract infections .
Pharmacokinetics
Following oral administration of a usual single dose to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible . The elimination half-life is about 4.3 hours . The drug is excreted in the urine, with about 90% of methenamine excreted within 24 hours .
Result of Action
The result of Methenamine’s action is the prevention and treatment of recurrent urinary tract infections . By converting to formaldehyde in the urine and killing bacteria, Methenamine helps to reduce the frequency of urinary tract infections, especially in patients for whom long-term therapy is considered necessary .
Action Environment
The efficacy of Methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant medications, can influence the action, efficacy, and stability of Methenamine . For example, a diet high in citrus fruits, vegetables, or dairy products can decrease the acidity of urine and thus decrease the efficacy of Methenamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(tetrahydro-2H-pyran-2-yl)methanamine typically involves the reduction of the corresponding oxime or nitrile precursor. One common method is the reduction of (S)-tetrahydro-2H-pyran-2-yl nitrile using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(tetrahydro-2H-pyran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted pyran derivatives.
Scientific Research Applications
(S)-(tetrahydro-2H-pyran-2-yl)methanamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of chiral drugs.
Biological Studies: It is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
®-(tetrahydro-2H-pyran-2-yl)methanamine: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
Tetrahydro-2H-pyran-2-ylamine: Lacks the chiral center, resulting in different reactivity and applications.
2-Aminotetrahydropyran: Another derivative with variations in the position of the amino group.
Uniqueness
(S)-(tetrahydro-2H-pyran-2-yl)methanamine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
[(2S)-oxan-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCBQKDTGBHSC-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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